Tetrahydroxysqualene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

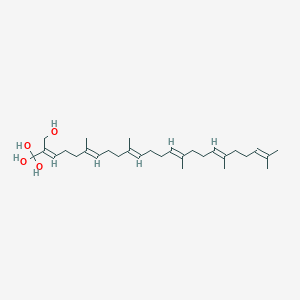

Tetrahydroxysqualene is a triterpenoid . It is a squalene substituted by four hydroxy groups .

Synthesis Analysis

Tetrahydroxysqualene was isolated using bioassay-guided fractionation of the methanolic extract of Rhus taitensis leaves and twigs . The structure of tetrahydroxysqualene was elucidated on the basis of HRESIMS and 1D and 2D NMR spectra .Molecular Structure Analysis

Tetrahydroxysqualene has a molecular formula of C30H50O4 . It contains a total of 83 bonds, including 33 non-H bonds, 6 multiple bonds, 17 rotatable bonds, 6 double bonds, 4 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis

Tetrahydroxysqualene is a triterpenoid that is squalene substituted by four hydroxy groups .Physical And Chemical Properties Analysis

Tetrahydroxysqualene has a molecular weight of 474.72 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Antimycobacterial Drug Development

Tetrahydroxysqualene has been identified as a potential antimycobacterial drug . It exhibits activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). With an MIC (Minimum Inhibitory Concentration) of 10.0 µg/mL, it shows promise for the development of new treatments, particularly in the face of drug-resistant TB strains .

Metabolite Research

As a metabolite found in Rhus taitensis , Tetrahydroxysqualene’s role in the plant’s biochemistry is of interest. Understanding its function could provide insights into plant defense mechanisms and lead to agricultural applications .

Triterpenoid Chemistry

Tetrahydroxysqualene is a triterpenoid, a class of chemical compounds with diverse biological activities. Research into its structure and synthesis could contribute to the broader field of triterpenoid chemistry, with implications for pharmacology and synthetic biology .

Natural Product Synthesis

The compound’s isolation from natural sources like Rhus taitensis highlights the importance of biodiversity in discovering new chemical entities. It underscores the potential of natural product synthesis in drug discovery and development .

Phytochemistry

Tetrahydroxysqualene’s presence in specific parts of plants, such as leaves and twigs, makes it a subject of phytochemical studies. These studies can lead to the discovery of new phytochemicals with various uses in medicine and industry .

Safety and Hazards

Safety measures for handling Tetrahydroxysqualene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADHQFKVVDBWOY-GDXSTRLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?

A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.

Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?

A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。